Cas no 103541-08-8 (4-(Dimethylamino)-1,1-diphenyl-3-buten-2-one)
4-(Dimethylamino)-1,1-diphenyl-3-buten-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(DIMETHYLAMINO)-1,1-DIPHENYL-3-BUTEN-2-ONE
- 3-Buten-2-one, 4-(dimethylamino)-1,1-diphenyl-
- 4-(Dimethylamino)-1,1-diphenyl-3-buten-2-one
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- MDL: MFCD02089618
- Inchi: 1S/C18H19NO/c1-19(2)14-13-17(20)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3
- InChI Key: JKRJXPWLKZXGLL-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC=C1)(C1=CC=CC=C1)C(=O)C=CN(C)C
4-(Dimethylamino)-1,1-diphenyl-3-buten-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B400300-50mg |
4-(Dimethylamino)-1,1-diphenyl-3-buten-2-one |
103541-08-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B400300-100mg |
4-(Dimethylamino)-1,1-diphenyl-3-buten-2-one |
103541-08-8 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B400300-500mg |
4-(Dimethylamino)-1,1-diphenyl-3-buten-2-one |
103541-08-8 | 500mg |
$ 185.00 | 2022-06-07 | ||
| Apollo Scientific | OR15172-1g |
4-(Dimethylamino)-1,1-diphenylbut-3-en-2-one |
103541-08-8 | 1g |
£140.00 | 2024-05-25 | ||
| Apollo Scientific | OR15172-5g |
4-(Dimethylamino)-1,1-diphenylbut-3-en-2-one |
103541-08-8 | 5g |
£375.00 | 2024-05-25 | ||
| Ambeed | A574442-1g |
4-(Dimethylamino)-1,1-diphenyl-3-buten-2-one |
103541-08-8 | 97% | 1g |
$89.0 | 2024-04-26 | |
| Ambeed | A574442-5g |
4-(Dimethylamino)-1,1-diphenyl-3-buten-2-one |
103541-08-8 | 97% | 5g |
$255.0 | 2024-04-26 | |
| A2B Chem LLC | AI70139-1mg |
(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one |
103541-08-8 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI70139-5mg |
(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one |
103541-08-8 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI70139-10mg |
(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one |
103541-08-8 | >95% | 10mg |
$240.00 | 2024-04-20 |
4-(Dimethylamino)-1,1-diphenyl-3-buten-2-one Suppliers
4-(Dimethylamino)-1,1-diphenyl-3-buten-2-one Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4-(Dimethylamino)-1,1-diphenyl-3-buten-2-one
4-(Dimethylamino)-1,1-diphenyl-3-buten-2-one: A Comprehensive Overview
4-(Dimethylamino)-1,1-diphenyl-3-buten-2-one (CAS No. 103541-08-8) is a compound of significant interest in the fields of organic chemistry and materials science. This compound, also referred to as DMABK (dimethylamino-substituted butenone), is characterized by its unique structure and versatile applications. Recent advancements in synthetic methodologies and its integration into advanced materials have positioned this compound as a key player in modern chemical research.
The molecular structure of 4-(Dimethylamino)-1,1-diphenyl-3-buten-2-one consists of a conjugated enone system with two phenyl groups attached to the central carbon atom. The presence of the dimethylamino group introduces significant steric and electronic effects, which influence the compound's reactivity and stability. This structure has been extensively studied for its role in non-linear optical materials and organic semiconductors, where its electronic properties play a pivotal role.
Recent studies have highlighted the potential of DMABK as a building block for constructing self-assembled monolayers (SAMs). These SAMs exhibit exceptional stability and tunable surface properties, making them ideal for applications in sensors, catalysis, and nanotechnology. Researchers have demonstrated that the incorporation of DMABK into SAMs enhances their ability to interact with external stimuli, such as light and electric fields, opening new avenues for optoelectronic devices.
In addition to its role in materials science, 4-(Dimethylamino)-1,1-diphenyl-3-buten-2-one has garnered attention in the field of organic synthesis. Its enone functionality makes it an excellent substrate for various cycloaddition reactions, including the Diels-Alder reaction. Recent investigations have explored the use of this compound in the synthesis of complex natural products and bioactive molecules, underscoring its versatility as a synthetic intermediate.
The synthesis of DMABK has also been optimized in recent years. Traditional methods involving Friedel-Crafts acylation have been complemented by more efficient protocols utilizing transition metal catalysts. These advancements have not only improved the yield but also expanded the scope of possible derivatives, enabling researchers to explore a broader range of applications.
From an environmental perspective, the stability and biodegradability of 4-(Dimethylamino)-1,1-diphenyl-3-buten-2-one have been subjects of recent scrutiny. Studies indicate that under specific conditions, this compound can undergo enzymatic degradation, offering insights into its potential ecological impact. This knowledge is crucial for guiding its safe handling and disposal in industrial settings.
In conclusion, 4-(Dimethylamino)-1,1-diphenyl-3-buten-2-one (CAS No. 103541-08-8) stands as a testament to the ingenuity of modern chemical research. Its unique properties and diverse applications continue to inspire innovative solutions across multiple disciplines. As research progresses, this compound is poised to play an even more prominent role in shaping the future of materials science and organic synthesis.
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